Absolute Substrate Specificity of L-Rhamnono-γ-lactonase (EC 3.1.1.65) Among 11 Sugar Lactones
Recombinant L-rhamnono-γ-lactonase (LRA2) from Debaryomyces hansenii was tested for hydrolytic activity against a panel of 11 structurally diverse sugar lactones. The enzyme showed detectable turnover exclusively toward L-rhamnono-1,4-lactone (L-rhamnono-γ-lactone); no hydrolysis was observed for any of the other 10 lactone substrates, which included D- and L-configured aldonolactones of varying chain length and hydroxylation pattern [1]. This represents a binary specificity profile—100% substrate discrimination—that eliminates cross-reactivity concerns in coupled enzymatic assays or metabolic pathway reconstitution experiments.
| Evidence Dimension | Substrate specificity (hydrolysis activity detected: yes/no) |
|---|---|
| Target Compound Data | L-Rhamnono-1,4-lactone: hydrolysis detected (active substrate) |
| Comparator Or Baseline | 10 other sugar lactones (including D- and L-al configurational and chain-length variants): hydrolysis NOT detected under identical assay conditions |
| Quantified Difference | Exclusive substrate specificity: 1 of 11 lactones tested was a substrate; 0 of 10 comparator lactones showed detectable activity |
| Conditions | Recombinant His₆-tagged LRA2 enzyme from D. hansenii CBS767 expressed in E. coli; in vitro hydrolysis assay; EDTA, Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, and Ca²⁺ did not inhibit |
Why This Matters
This absolute substrate specificity means that L-rhamnono-1,4-lactone is the only valid substrate for EC 3.1.1.65, making it an irreplaceable reagent for assaying this enzymatic activity and for reconstructing the non-phosphorylative L-rhamnose pathway in vitro.
- [1] MetaCyc. Enzymatic reaction of L-rhamnono-γ-lactonase (EC 3.1.1.65, LRA2). Citing Watanabe, S.; Makino, K. FEBS J. 2009, 276, 1554–1567. Available at: http://pathway.gramene.org/META/NEW-IMAGE?type=ENZYME-IN-RXN-DISPLAY&object=MONOMER-16238 (Accessed 2026-05-12). View Source
